Remodelin is a small molecule identified as a potential inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the N4-acetylcytidine (ac4C) modification of RNA. [, ] This RNA modification plays a significant role in various cellular processes, including mRNA stability, translation, and gene expression. [, , , ] While initially hailed as a specific NAT10 inhibitor, subsequent research has challenged this claim and highlighted Remodelin's potential for interacting with multiple protein targets, suggesting a more complex mechanism of action. []
Premature Aging: Remodelin has demonstrated efficacy in correcting nuclear architecture defects and improving cellular fitness in progeric human cells. [] It improves nuclear shape in human lamin A/C-depleted cells, Hutchinson-Gilford progeria syndrome (HGPS) cells, and aged normal cells. [] Additionally, it reduces DNA damage markers and enhances global cellular fitness in these cell types. []
Cancer Research: Remodelin has shown potential for reversing cancer-related phenotypes and enhancing chemosensitivity. [, , , , , , ] It attenuates doxorubicin resistance in breast cancer by reversing the epithelial-mesenchymal transition. [] In prostate cancer, it suppresses cell growth, migration, and invasion by potentially impairing DNA replication. [] Remodelin also enhances doxorubicin sensitivity in hepatocellular carcinoma, potentially through modulation of the epithelial-mesenchymal transition. []
Mitochondrial Function: Remodelin appears to alter mitochondrial lipid metabolism in cancer cells, suggesting a potential role in regulating mitochondrial function. []
HIV-1 Replication: Remodelin inhibits HIV-1 replication by reducing viral RNA stability, offering a potential new target for antiviral drug development. []
Neurodegenerative Diseases: Remodelin has been implicated in the restoration of nuclear envelope integrity and nucleocytoplasmic transport in neurons under oxidative stress, highlighting its potential in addressing neurodegenerative diseases. [, ]
Target Identification: A thorough investigation of Remodelin's protein targets, beyond NAT10, is crucial for understanding its diverse cellular effects. Proteome-wide profiling and affinity-based assays could provide valuable insights. []
Structure-Activity Relationship Studies: Developing Remodelin analogues with enhanced target specificity and improved pharmacological properties could enhance its therapeutic potential. [, , ]
Clinical Translation: While preclinical studies have shown promising results, further investigation is needed to assess Remodelin's safety and efficacy in clinical settings. Well-designed clinical trials will be essential for evaluating its therapeutic value in humans. [, , , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: